![molecular formula C11H15NO2 B2914645 Ethyl 2-amino-2-phenylpropanoate CAS No. 20398-59-8](/img/structure/B2914645.png)
Ethyl 2-amino-2-phenylpropanoate
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Overview
Description
Ethyl 2-amino-2-phenylpropanoate is a chemical compound with the molecular formula C11H15NO2 . It is a compound useful in organic synthesis .
Synthesis Analysis
The synthesis of Ethyl 2-amino-2-phenylpropanoate involves the reaction of Ethyl phenylacetate and Iodomethane . The spectroscopic similarities between amines and alcohols are noteworthy. Both have infrared absorptions in the 3300–3360 cm−1 region .Molecular Structure Analysis
The molecular weight of Ethyl 2-amino-2-phenylpropanoate is 193.24200 . The exact mass is 193.11000 . The molecular structure of this compound is closely related to the cathinones .Chemical Reactions Analysis
Amines, such as Ethyl 2-amino-2-phenylpropanoate, can be alkylated by reaction with a primary alkyl halide . The hydrogens attached to an amine show up 0.5-5.0 ppm .Physical And Chemical Properties Analysis
Ethyl 2-amino-2-phenylpropanoate has a density of 1.074g/cm3 . It has a boiling point of 272.5ºC at 760 mmHg . The flash point is 133ºC . The vapour pressure is 0.00604mmHg at 25°C .Scientific Research Applications
Chemical Synthesis
Ethyl 2-amino-2-phenylpropanoate is used as a reagent in chemical synthesis . It can be used to produce other chemicals through various reactions. For example, it can be used in the synthesis of benzeneethanol .
Rhodium-Catalyzed Annulation
This compound has been used in the Rhodium-Catalyzed Annulation of 2-Phenyl-1H-indole with Ethyl 2-Diazo-3-oxo-3-phenylpropanoate . This reaction involves several steps including N–H bond activation, C–H bond activation, N2 elimination, migratory insertion of carbine, and protonation .
Production of Carbazoles
Ethyl 2-amino-2-phenylpropanoate can be used in the production of carbazoles . Carbazoles are important heterocyclic compounds that have attracted much attention in the fields of medicine, dyes, and biochemistry .
Transition Metal-Catalyzed C–H Bond Activation
This compound can be used in transition metal-catalyzed C–H bond activation . This is a powerful tool for the synthesis of compounds with special skeleton structure .
5. Synthesis of Intelligent Molecularly Imprinted Polymers Although not directly mentioned, similar compounds have been used in the synthesis of switchable intelligent molecularly imprinted polymers . It’s possible that Ethyl 2-amino-2-phenylpropanoate could have similar applications.
Mechanism of Action
Mode of Action
The mode of action of Ethyl 2-amino-2-phenylpropanoate is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 2-amino-2-phenylpropanoate may potentially affect a variety of biochemical pathways.
Pharmacokinetics
A compound with a similar structure, ®-ethyl 2-amino-3-phenylpropanoate hydrochloride, has been reported to have high gastrointestinal absorption and to be blood-brain barrier permeant .
properties
IUPAC Name |
ethyl 2-amino-2-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-10(13)11(2,12)9-7-5-4-6-8-9/h4-8H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIZIUDFZIBLPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-2-phenylpropanoate |
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